molecular formula C14H10BrNO2 B12622244 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-59-6

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12622244
CAS No.: 918331-59-6
M. Wt: 304.14 g/mol
InChI Key: PJRPNARLNOGQBE-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 5-bromo-2-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 5-bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one with a carbonyl group.

    Reduction: Formation of this compound with a hydroxy group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for developing enzyme inhibitors.

Medicine: Its unique structure can be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core structure combined with a bromine atom and a hydroxyphenyl group. This combination of features provides a distinct set of chemical reactivity and potential biological activities that are not found in other similar compounds.

Properties

CAS No.

918331-59-6

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-5-6-11-9(7-10)8-16(14(11)18)12-3-1-2-4-13(12)17/h1-7,17H,8H2

InChI Key

PJRPNARLNOGQBE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O

Origin of Product

United States

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